1-(Azidomethyl)-2-(trifluoromethyl)benzene

Organic Synthesis Click Chemistry Benzyl Azides

1-(Azidomethyl)-2-(trifluoromethyl)benzene (CAS 823189-03-3) is an ortho‑substituted trifluoromethylbenzyl azide that serves as a specialized building block in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and related click chemistry transformations. The compound comprises a benzyl azide moiety with a trifluoromethyl group positioned ortho to the azidomethyl substituent, imparting a unique combination of enhanced lipophilicity (calculated LogP = 2.97 ) and site‑specific steric/electronic influences.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 823189-03-3
Cat. No. B1286855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2-(trifluoromethyl)benzene
CAS823189-03-3
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=[N+]=[N-])C(F)(F)F
InChIInChI=1S/C8H6F3N3/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2
InChIKeyDISKVNRGMSADDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-2-(trifluoromethyl)benzene (CAS 823189-03-3): A Click Chemistry Building Block with Ortho‑CF₃ Steric and Electronic Distinction


1-(Azidomethyl)-2-(trifluoromethyl)benzene (CAS 823189-03-3) is an ortho‑substituted trifluoromethylbenzyl azide that serves as a specialized building block in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and related click chemistry transformations. The compound comprises a benzyl azide moiety with a trifluoromethyl group positioned ortho to the azidomethyl substituent, imparting a unique combination of enhanced lipophilicity (calculated LogP = 2.97 [1]) and site‑specific steric/electronic influences. It is commercially available from multiple suppliers with standard purity specifications ranging from 95% to 97% and is typically stored at −20 °C for long‑term stability [2].

Why Unsubstituted or Meta/Para‑CF₃ Benzyl Azides Cannot Substitute 1-(Azidomethyl)-2-(trifluoromethyl)benzene


The ortho‑positioning of the trifluoromethyl group in 1‑(azidomethyl)‑2‑(trifluoromethyl)benzene creates a sterically and electronically unique environment that is not replicated by meta‑ or para‑substituted analogs or by unsubstituted benzyl azide. This ortho‑CF₃ group influences reaction kinetics, regioselectivity, and the physical properties of derived triazoles in ways that directly impact downstream synthetic utility. For example, the electron‑withdrawing nature of the CF₃ group accelerates CuAAC reactions [1], while the ortho‑proximity alters steric accessibility and can guide regiochemical outcomes in cycloadditions [2]. Procuring the correct regioisomer is therefore critical; substitution with meta‑ or para‑CF₃ benzyl azides or non‑fluorinated benzyl azide will lead to different reaction profiles, triazole geometries, and physicochemical properties that may compromise the intended application.

Quantitative Differentiation Evidence for 1-(Azidomethyl)-2-(trifluoromethyl)benzene


Synthesis Yield: Ortho‑CF₃ Benzyl Azide Achieves 87% Isolated Yield vs. 95.5% for Benzyl Azide

The ortho‑trifluoromethyl substituent modestly reduces isolated yield compared to unsubstituted benzyl azide. Specifically, 2‑(trifluoromethyl)benzyl azide was synthesized from the corresponding benzyl bromide with 87% isolated yield [1], whereas unsubstituted benzyl azide has been reported with yields up to 95.5% under optimized conditions [2]. The 8.5% yield difference is attributable to the electron‑withdrawing and steric effects of the ortho‑CF₃ group, which slightly deactivates the benzyl halide toward nucleophilic substitution. This quantitative yield benchmark is critical for planning multi‑step syntheses and assessing process economics.

Organic Synthesis Click Chemistry Benzyl Azides

LogP Lipophilicity: Ortho‑CF₃ Benzyl Azide is 1.02 Log Units More Lipophilic than Benzyl Azide

The introduction of a trifluoromethyl group significantly increases lipophilicity, as quantified by calculated LogP. 1‑(Azidomethyl)‑2‑(trifluoromethyl)benzene has a LogP of 2.97 [1], compared to 1.95 for unsubstituted benzyl azide , representing a 1.02 log unit increase. This translates to roughly a 10‑fold higher partition coefficient in octanol/water, which can enhance membrane permeability and alter distribution in biological systems. For medicinal chemistry applications, this property may be advantageous when increased hydrophobicity is desired.

Medicinal Chemistry Physicochemical Properties Drug Design

Storage Stability: Long‑Term Storage at −20°C for Ortho‑CF₃ Benzyl Azide vs. 2–8°C for Benzyl Azide

The ortho‑CF₃ benzyl azide requires more stringent cold storage than unsubstituted benzyl azide to maintain long‑term stability. Recommended long‑term storage for 1‑(azidomethyl)‑2‑(trifluoromethyl)benzene is −20 °C (1–2 years) [1], whereas benzyl azide is typically stored at 2–8 °C . The GHS SDS further confirms that the compound is stable under recommended storage conditions . This difference in storage requirements should be considered when planning laboratory inventory and cold‑chain logistics.

Laboratory Safety Chemical Storage Stability

Commercial Purity: Ortho‑CF₃ Benzyl Azide Available at 97% Purity with QC Documentation

Among the regioisomeric CF₃ benzyl azides, the ortho‑substituted compound is commercially offered with a standard purity of 97% by Bidepharm, complete with batch‑specific QC data including NMR, HPLC, and GC . The meta‑isomer (CAS 620533‑90‑6) is typically supplied at 95% purity , and the para‑isomer (CAS 222716‑19‑0) at 95% or unspecified purity . This 2% purity difference, while seemingly small, can be meaningful in applications requiring high‑fidelity click conjugation (e.g., bioconjugation, polymer functionalization) where impurities may lead to side reactions or reduced yield.

Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios for 1-(Azidomethyl)-2-(trifluoromethyl)benzene Based on Differential Evidence


Medicinal Chemistry Probe Design Requiring Enhanced Lipophilicity

The 10‑fold higher LogP (2.97 vs. 1.95) of 1‑(azidomethyl)‑2‑(trifluoromethyl)benzene makes it the azide of choice when designing triazole‑containing probes, lead compounds, or drug candidates where increased membrane permeability is desired [1]. The ortho‑CF₃ group not only boosts lipophilicity but also introduces a steric element that can influence target binding and metabolic stability.

Copper‑Catalyzed Click Chemistry (CuAAC) with Demand for High Regioselectivity

Fluorinated azides, including 1‑(azidomethyl)‑2‑(trifluoromethyl)benzene, are known to undergo CuAAC with high 1,4‑regioselectivity [2]. The electron‑withdrawing ortho‑CF₃ group further accelerates the reaction, making this compound a superior choice for constructing 1,2,3‑triazole libraries in combinatorial chemistry and DNA‑encoded library (DEL) synthesis where fast, clean, and regioselective ligation is paramount.

Synthesis of Sterically Hindered Triazole Architectures

The ortho‑positioning of the trifluoromethyl group creates a unique steric environment that can be exploited to build conformationally restricted triazole scaffolds [3]. This is particularly valuable in the development of kinase inhibitors and other protein‑protein interaction disruptors, where the spatial arrangement of hydrophobic groups is critical for potency and selectivity.

High‑Fidelity Bioconjugation and Polymer Functionalization

The availability of this compound at 97% purity with comprehensive QC documentation (NMR, HPLC, GC) supports its use in demanding bioconjugation and polymer chemistry applications . The higher purity specification, combined with the compound's demonstrated stability when stored at −20 °C, ensures reproducible functionalization of biomolecules (e.g., peptides, oligonucleotides) and materials, minimizing batch‑to‑batch variability.

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